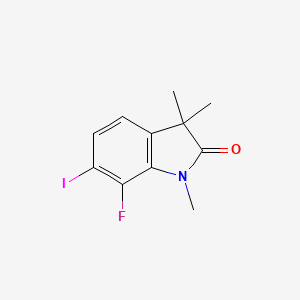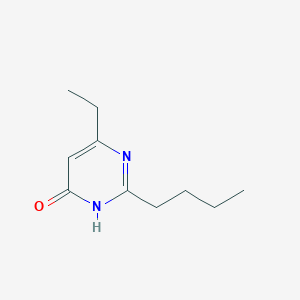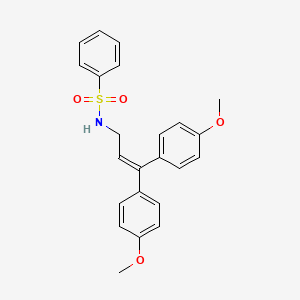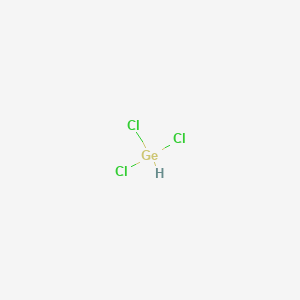
trichlorogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydride Terminated Polydimethylsiloxane . This compound belongs to a group of polymeric organosilicon compounds and is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Hydride Terminated Polydimethylsiloxane: is typically synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, usually in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Hydride Terminated Polydimethylsiloxane: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The hydride groups can be substituted with other functional groups, such as alkyl or aryl groups, through various chemical reactions.
Common reagents used in these reactions include platinum catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Applications De Recherche Scientifique
Hydride Terminated Polydimethylsiloxane: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Hydride Terminated Polydimethylsiloxane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a crosslinking agent in the formation of silicone rubber and resins. The molecular targets and pathways involved include the interaction of the hydride groups with various functional groups, leading to the formation of stable siloxane bonds .
Comparaison Avec Des Composés Similaires
Hydride Terminated Polydimethylsiloxane: is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Polydimethylsiloxane: Lacks the hydride termination and has different reactivity and applications.
Trimethylsiloxy Terminated Polydimethylsiloxane: Has trimethylsiloxy groups instead of hydride groups, leading to different chemical properties and uses.
Vinyl Terminated Polydimethylsiloxane: Contains vinyl groups, which provide different reactivity and applications compared to hydride terminated compounds.
These comparisons highlight the unique properties and applications of Hydride Terminated Polydimethylsiloxane in various fields .
Propriétés
Formule moléculaire |
Cl3GeH |
|---|---|
Poids moléculaire |
180.0 g/mol |
Nom IUPAC |
trichlorogermane |
InChI |
InChI=1S/Cl3GeH/c1-4(2)3/h4H |
Clé InChI |
MUDDKLJPADVVKF-UHFFFAOYSA-N |
SMILES canonique |
Cl[GeH](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




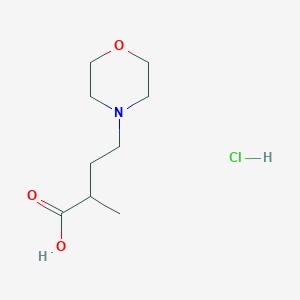


![5-Methyl-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8409768.png)

